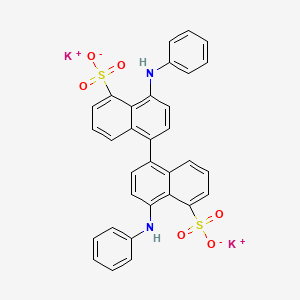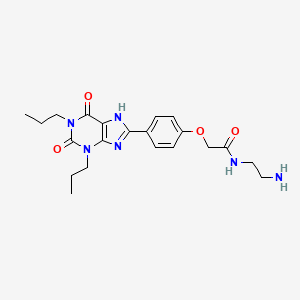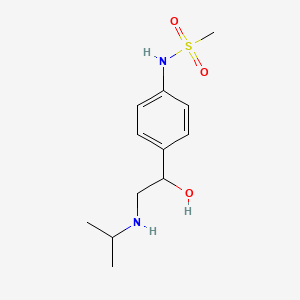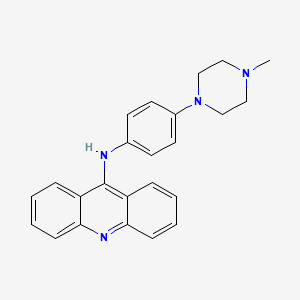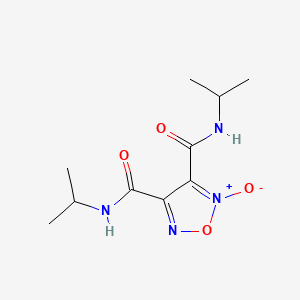
Ipramidil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ipramidil is a chemical compound that has been the subject of scientific research for several decades. It is a member of the imidazole family of compounds and has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Detection of Occult Blood : Imipramine hydrochloride has been proposed as a new reagent for detecting faecal occult blood. It shows selectivity, sensitivity, and reproducibility, with less interference from vegetable peroxidase, iron, and vitamin C. This allows for testing on patients on a normal diet (Syed, Khatoon, & Silwadi, 2001).
History in Antidepressant Research : Imipramine, as one of the first antidepressant drugs, has played a significant role in psychiatry. Its introduction led to major developments in psychiatric care for depressive patients and has been an essential tool for research in neurobiology and psychopharmacology (López-Muñoz & Álamo, 2009).
Interaction with Membranes : Research on imipramine's interaction with liposome and erythrocyte membranes highlights how pH changes affect its interaction, causing membrane destabilization. This study is significant for understanding the drug's mechanism at a cellular level (Ahyayauch, Goñi, & Bennouna, 2004).
Role in Histaminergic Mechanisms : Imipramine has been studied for its effects on central histaminergic mechanisms in depression models. It interacts with H2-receptors, influencing states of depression (Nath, Gulati, Dhawan, & Gupta, 1988).
Micellization Phenomena : Imipramine hydrochloride has been studied in micellization phenomena with cationic hydrotropes. This research contributes to the understanding of the drug's association behaviors in different environments (Khan, 2019).
Stimulating Inositol Phosphate Accumulation : Imipramine's ability to stimulate [3H]inositol phosphate accumulation via H1-receptors in cultured human endothelial cells has been documented. This finding is crucial for comprehending how histamine H1-receptors mediate various endothelial cell functions (Lo & Fan, 1987).
Eigenschaften
CAS-Nummer |
83656-38-6 |
|---|---|
Produktname |
Ipramidil |
Molekularformel |
C₁₀H₁₆N₄O₄ |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
2-oxido-3-N,4-N-di(propan-2-yl)-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide |
InChI |
InChI=1S/C10H16N4O4/c1-5(2)11-9(15)7-8(14(17)18-13-7)10(16)12-6(3)4/h5-6H,1-4H3,(H,11,15)(H,12,16) |
InChI-Schlüssel |
JSKUFGFVEPNZDX-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-] |
Kanonische SMILES |
CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-] |
Synonyme |
C80 1324 C80-1324 ipramidil N,N-diisopropyl-3,4-furazandicarboxamide-2-oxide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one](/img/structure/B1662652.png)


